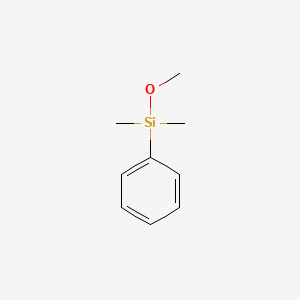
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE is a complex organic compound that features a dioxane ring and a nitro group attached to a valerophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE typically involves the formation of the dioxane ring followed by the introduction of the nitro group. One common method involves the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring. This intermediate is then reacted with valerophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-AMINOVALEROPHENONE.
Oxidation: Corresponding oxides and hydroxides.
Substitution: Various substituted valerophenones depending on the nucleophile used.
科学的研究の応用
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring provides structural stability and influences the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BENZALDEHYDE: Similar structure but lacks the nitro group.
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)ANILINE: Contains an amine group instead of a nitro group.
METHYL 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BENZOATE: Ester derivative with similar structural features.
Uniqueness
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4’-NITROVALEROPHENONE is unique due to the presence of both the dioxane ring and the nitro group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)6-4-3-5-15(19)13-7-9-14(10-8-13)18(20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVGKRQBANNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-36-2 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)



![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
